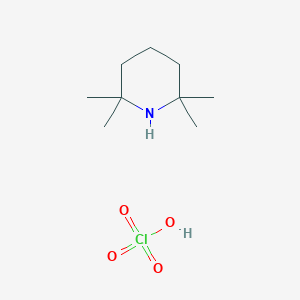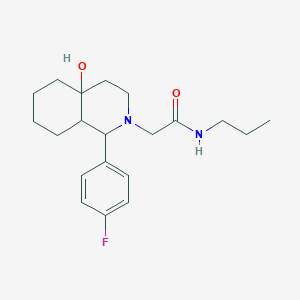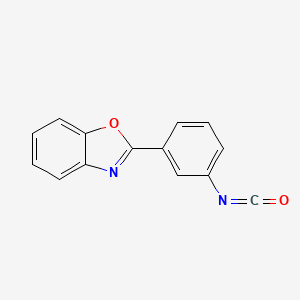
2-(3-Isocyanatophenyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isocyanatophenyl)-1,3-benzoxazole is an organic compound that features both an isocyanate group and a benzoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isocyanatophenyl)-1,3-benzoxazole typically involves the reaction of 3-aminophenyl isocyanate with 2-aminophenol under controlled conditions. The reaction proceeds through a cyclization process, forming the benzoxazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the isocyanate group, which can be hazardous.
化学反応の分析
Types of Reactions
2-(3-Isocyanatophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, triethylamine as a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the benzoxazole ring.
Substitution: Ureas and carbamates formed from the reaction with amines and alcohols.
科学的研究の応用
2-(3-Isocyanatophenyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of 2-(3-Isocyanatophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and pathways, leading to the compound’s bioactive effects.
類似化合物との比較
Similar Compounds
- 3-Acetylphenyl isocyanate
- 4-Acetylphenyl isocyanate
- 1-Adamantyl isocyanate
- Benzenesulfonyl isocyanate
- Benzyl isocyanate
Uniqueness
2-(3-Isocyanatophenyl)-1,3-benzoxazole is unique due to the presence of both the isocyanate group and the benzoxazole ring. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
918435-35-5 |
|---|---|
分子式 |
C14H8N2O2 |
分子量 |
236.22 g/mol |
IUPAC名 |
2-(3-isocyanatophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c17-9-15-11-5-3-4-10(8-11)14-16-12-6-1-2-7-13(12)18-14/h1-8H |
InChIキー |
FHALCAFJRSBEBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


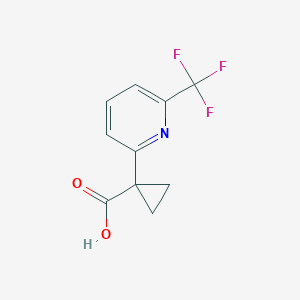

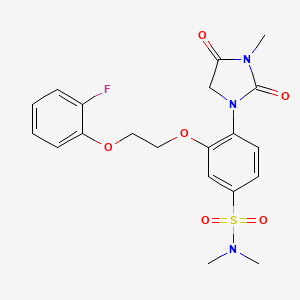

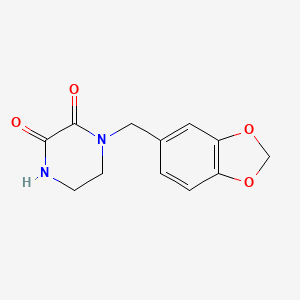
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
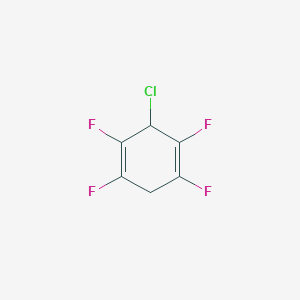


![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)

